molecular formula C18H20ClNO3 B11317629 7-chloro-N-cyclohexyl-9-methoxy-1-benzoxepine-4-carboxamide

7-chloro-N-cyclohexyl-9-methoxy-1-benzoxepine-4-carboxamide

Cat. No.: B11317629
M. Wt: 333.8 g/mol
InChI Key: XRJFWELPWNLVKM-UHFFFAOYSA-N
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Description

7-chloro-N-cyclohexyl-9-methoxy-1-benzoxepine-4-carboxamide: is a synthetic organic compound that belongs to the class of benzoxepines. This compound is characterized by the presence of a chloro group, a cyclohexyl group, a methoxy group, and a carboxamide group attached to a benzoxepine ring. Benzoxepines are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-N-cyclohexyl-9-methoxy-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an epoxide.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.

    Carboxamide Formation: The carboxamide group can be formed through an amidation reaction involving the corresponding carboxylic acid and an amine, such as cyclohexylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Hydroxylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various benzoxepine derivatives with potential biological activities.

Biology:

    Biological Studies: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.

Medicine:

    Therapeutic Potential: Due to its structural features, the compound may have potential therapeutic applications, such as anti-inflammatory, analgesic, or anticancer activities.

Industry:

    Chemical Intermediates: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 7-chloro-N-cyclohexyl-9-methoxy-1-benzoxepine-4-carboxamide is not well-documented. based on its structural features, it may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate its precise mechanism of action and molecular targets.

Comparison with Similar Compounds

  • 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine
  • 4-chloro-7-methoxyquinoline-6-carboxamide

Comparison:

  • Structural Differences: While these compounds share some structural similarities, such as the presence of a chloro group and a methoxy group, they differ in the core ring structure and the nature of the substituents.
  • Biological Activities: The differences in structure can lead to variations in biological activities and therapeutic potential. For example, quinoline derivatives may exhibit different pharmacological profiles compared to benzoxepine derivatives.

Uniqueness:

  • 7-chloro-N-cyclohexyl-9-methoxy-1-benzoxepine-4-carboxamide is unique due to its specific combination of functional groups and the benzoxepine core, which may confer distinct biological properties and potential applications.

Properties

Molecular Formula

C18H20ClNO3

Molecular Weight

333.8 g/mol

IUPAC Name

7-chloro-N-cyclohexyl-9-methoxy-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C18H20ClNO3/c1-22-16-11-14(19)10-13-9-12(7-8-23-17(13)16)18(21)20-15-5-3-2-4-6-15/h7-11,15H,2-6H2,1H3,(H,20,21)

InChI Key

XRJFWELPWNLVKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OC=CC(=C2)C(=O)NC3CCCCC3)Cl

Origin of Product

United States

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